molecular formula C30H40O4 B14872638 (9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

Cat. No.: B14872638
M. Wt: 464.6 g/mol
InChI Key: VJNOAOVMGNCSPJ-MBPMSANUSA-N
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Description

The compound (9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by its multiple chiral centers and the presence of various functional groups, including ketones and ethers. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving suitable precursors.

    Functional Group Introduction: Introduction of the ketone and ether groups through selective oxidation and etherification reactions.

    Chiral Resolution: Separation of the desired stereoisomer using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification methods to ensure the production of the compound in sufficient quantities and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one can undergo various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ether groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying complex organic reactions and stereochemistry. Its unique structure makes it an ideal candidate for exploring reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

(9R,13R,16R,17R)-8,8,13,17-tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one

InChI

InChI=1S/C30H40O4/c1-18-7-11-25(33-27(18)32)19(2)22-14-16-30(6)24-10-9-23-20(8-12-26(31)34-28(23,3)4)17-21(24)13-15-29(22,30)5/h7-8,12,17,19,22-23,25H,9-11,13-16H2,1-6H3/t19?,22-,23-,25?,29-,30+/m1/s1

InChI Key

VJNOAOVMGNCSPJ-MBPMSANUSA-N

Isomeric SMILES

CC1=CCC(OC1=O)C(C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C

Origin of Product

United States

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